Regioisomeric Differentiation vs. Closest Analog
The target compound is structurally distinct from its closest commercially available analog, 1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, by the positional arrangement of the bromine and fluorine substituents. In the target compound (CAS 946238-11-5), the 4-bromophenyl group resides on the thioether-ketone side chain at position 3, while the 4-fluorophenyl group occupies the N1 position. In the regioisomer, these positions are swapped: 4-bromophenyl at N1 and 4-fluorophenyl on the side chain [1]. This positional inversion is expected to alter pharmacophoric geometry, electronic distribution, and metabolic stability, as demonstrated for other pyrazin-2(1H)-one regioisomeric pairs in kinase inhibition assays [2].
| Evidence Dimension | Regiochemistry (positional arrangement of Br and F substituents) |
|---|---|
| Target Compound Data | 4-Bromophenyl at C3-thioether side chain; 4-fluorophenyl at N1. SMILES: C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Br. InChI Key: VVISBORXQFSJMT-UHFFFAOYSA-N. |
| Comparator Or Baseline | Regioisomer: 1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one. 4-Fluorophenyl at C3-thioether side chain; 4-bromophenyl at N1. Same molecular formula (C18H12BrFN2O2S) and molecular weight (419.27 g/mol). |
| Quantified Difference | Positional inversion of bromine and fluorine: the bromine atom moves from the side chain (target) to the N1-phenyl ring (comparator), while fluorine moves from N1-phenyl (target) to the side chain (comparator). This alters the hydrogen bond acceptor/donor profile and the electrostatic potential surface at the key pharmacophoric points. |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES/InChI Key comparison; no biological assay data available for either compound in peer-reviewed literature. |
Why This Matters
Procurement of the incorrect regioisomer would introduce a different compound into a screening cascade or SAR study, potentially resulting in false-negative or false-positive hits, wasted resources, and irreproducible data.
- [1] PubChem computed data via InChI Key VVISBORXQFSJMT-UHFFFAOYSA-N. SMILES: C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Br. Molecular formula: C18H12BrFN2O2S. Molecular weight: 419.27 g/mol. View Source
- [2] Horbert R, Pinchuk B, Davies P, Alessi D, Peifer C. Optimization of potent DFG-in inhibitors of platelet derived growth factor receptorβ (PDGF-Rβ) guided by water thermodynamics. J Med Chem. 2015;58(1):170-82. doi:10.1021/jm500373x. PMID: 25007344. This study demonstrates that small changes in aryl substitution pattern on the pyrazin-2(1H)-one scaffold produce large differences in PDGFRβ IC50 values (e.g., compound 2: IC50 = 0.5 μM vs. compound 38: IC50 = 0.02 μM). View Source
